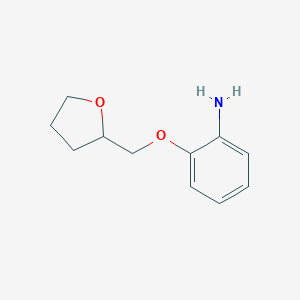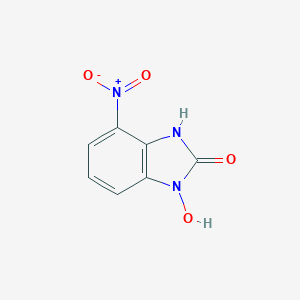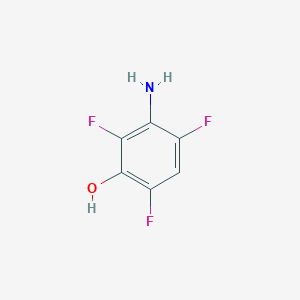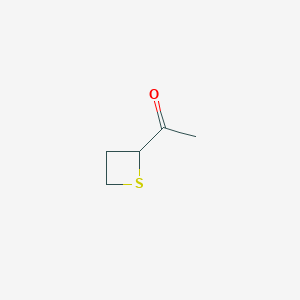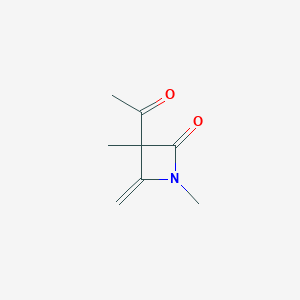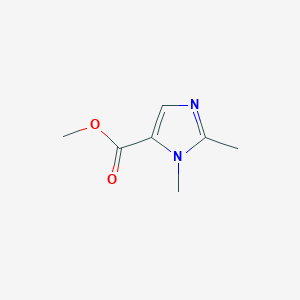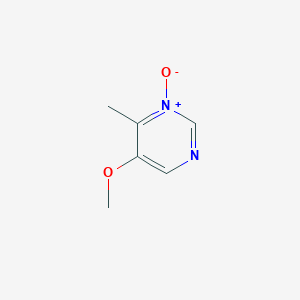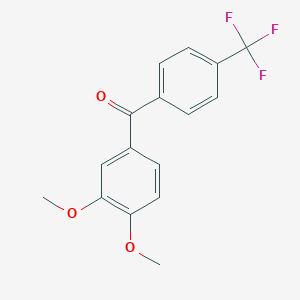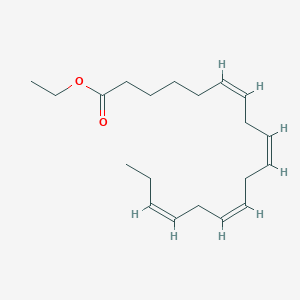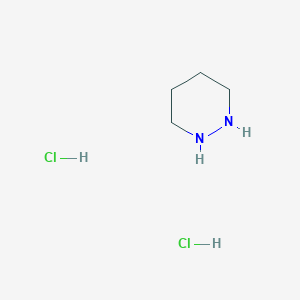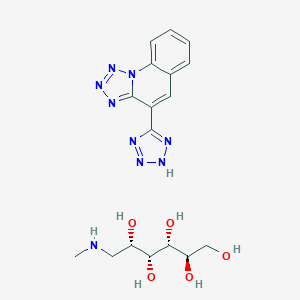![molecular formula C14H11N3O2S2 B055279 (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate CAS No. 117141-32-9](/img/structure/B55279.png)
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research. It is a positively charged molecule that is used for various purposes in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate is not fully understood. However, it is believed that (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate interacts with the cell membrane, causing disruption and leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemische Und Physiologische Effekte
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to have various biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to activate the immune system, leading to an increase in cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has several advantages for lab experiments. It is a positively charged molecule, which allows it to interact with negatively charged molecules such as DNA. It is also relatively easy to synthesize, making it readily available for research purposes. However, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be unstable in certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. One potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a gene delivery agent for gene therapy. Another potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate and its potential applications in various fields of research.
Synthesemethoden
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be synthesized by reacting 4-(pyridin-2-yldisulfanyl)phenol with ethylene oxide in the presence of sodium hydroxide. The resulting product is then quaternized with methyl iodide to form (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. This synthesis method has been optimized to produce high yields of pure (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate.
Wissenschaftliche Forschungsanwendungen
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial activity against a variety of bacteria and fungi. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been used as a gene delivery agent, where it can efficiently deliver genes to cells. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in cancer research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
117141-32-9 |
|---|---|
Produktname |
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate |
Molekularformel |
C14H11N3O2S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
[4-(pyridin-2-yldisulfanyl)phenyl]methyl 2-diazoacetate |
InChI |
InChI=1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-6-12(7-5-11)20-21-13-3-1-2-8-16-13/h1-9H,10H2 |
InChI-Schlüssel |
QPCKXATVJWUMEG-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
Kanonische SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
Synonyme |
4-(2'-pyridyldithio)benzyldiazoacetate p-(2'-pyridyldithio)benzyldiazoacetate PPDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
